(S)-Chroman-4-amine hydrochloride
Overview
Description
(S)-Chroman-4-amine hydrochloride (also known as S-Chroman-4-HCl) is a chiral compound that has been widely used in medicinal chemistry, biochemistry, and other scientific research applications. It is a synthetic compound derived from the naturally occurring amino acid chorismic acid. S-Chroman-4-HCl is a versatile compound that has been used in a variety of research applications due to its unique properties.
Scientific Research Applications
Pharmaceutical Development
(S)-Chroman-4-amine hydrochloride is utilized in the development of pharmaceuticals due to its role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chirality is particularly important in the creation of enantiomerically pure compounds, which are crucial for the efficacy and safety of medications .
Drug Formulation
This compound is involved in drug formulation processes. Its solid-state properties, such as solubility and stability, can significantly affect the pharmacokinetics and pharmacodynamics of the final drug product. Researchers focus on optimizing these properties to improve drug delivery and efficacy .
Biopharmaceutical Research
In biopharmaceutical research, (S)-Chroman-4-amine hydrochloride’s crystalline form can impact biopharmaceutical properties like dissolution rate and bioavailability. Studies may explore different crystalline forms, including polymorphs, to find the most effective version for therapeutic use .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, particularly in constructing complex organic molecules. Its amine group is reactive and can be modified to produce a wide range of derivatives for further research and development .
Material Science
In material science, (S)-Chroman-4-amine hydrochloride can be used to develop new materials with specific optical or electronic properties. Its molecular structure could be key in designing materials for advanced technological applications .
Analytical Chemistry
Analytical chemists may use (S)-Chroman-4-amine hydrochloride as a standard or reagent in chromatography and spectroscopy. It helps in the qualitative and quantitative analysis of chemical substances .
Molecular Biology
The compound might play a role in molecular biology studies, particularly in understanding the interaction between small molecules and biological targets. It could be used to modulate biological pathways or as a probe in enzyme studies .
Environmental Science
(S)-Chroman-4-amine hydrochloride could be investigated for its environmental impact, such as its behavior in water systems or its biodegradability. This research can inform safe handling and disposal practices .
properties
IUPAC Name |
(4S)-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMKYKMJUZEGBU-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2[C@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Chroman-4-amine hydrochloride | |
CAS RN |
1035093-81-2 | |
Record name | 2H-1-Benzopyran-4-amine, 3,4-dihydro-, hydrochloride (1:1), (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1035093-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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